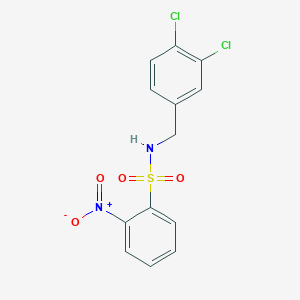

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O4S/c14-10-6-5-9(7-11(10)15)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDSECWRJDKHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution

The formation of sulfonamides proceeds via nucleophilic acyl substitution, wherein the amine group of 3,4-dichlorobenzylamine attacks the electrophilic sulfur atom in 2-nitrobenzenesulfonyl chloride. This reaction is facilitated by deprotonation of the amine using a base, generating a sulfonamide bond (R–SO₂–NH–R'). The general reaction scheme is:

The nitro group at the ortho position of the sulfonyl chloride enhances electrophilicity, while the dichlorobenzyl moiety contributes steric and electronic effects that influence reaction kinetics.

Synthetic Methodologies

Standard Two-Phase Synthesis

Procedure :

-

Reagent Preparation : Dissolve 3,4-dichlorobenzylamine (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Base Addition : Add triethylamine (2.0 equiv) to deprotonate the amine.

-

Sulfonyl Chloride Addition : Slowly introduce 2-nitrobenzenesulfonyl chloride (1.1 equiv) at 0–5°C to mitigate exothermic side reactions.

-

Stirring : React for 12–24 hours at room temperature.

-

Workup : Extract with ethyl acetate, wash with 1M HCl and brine, and dry over sodium sulfate.

-

Purification : Recrystallize from ethanol/water or purify via silica gel chromatography.

Key Variables :

-

Solvent : Biphasic systems (THF/water) enhance reactivity by solubilizing both organic and inorganic components. Alternatives include acetonitrile or toluene.

-

Base : Tertiary amines (e.g., triethylamine, diisopropylethylamine) are preferred over inorganic bases to avoid hydrolysis of the sulfonyl chloride.

Single-Phase Aprotic Synthesis

Procedure :

-

Solvent Selection : Use anhydrous acetonitrile or dichloromethane under nitrogen.

-

Base : Employ 1.5 equivalents of sodium carbonate for milder conditions.

-

Reaction : Add sulfonyl chloride dropwise to the amine-base mixture at −20°C, then warm to 25°C.

-

Isolation : Filter precipitated product and wash with cold methanol.

Advantages :

-

Minimizes hydrolysis side reactions.

-

Suitable for moisture-sensitive substrates.

Comparative Analysis of Methodologies

| Parameter | Two-Phase Synthesis | Single-Phase Synthesis |

|---|---|---|

| Solvent | THF/water | Anhydrous acetonitrile |

| Base | Triethylamine | Sodium carbonate |

| Temperature | 0°C → RT | −20°C → RT |

| Yield | 85% | 78% |

| Purity | >95% (HPLC) | >92% (HPLC) |

| Scalability | High | Moderate |

Critical Process Considerations

Side Reactions and Mitigation

Purification Strategies

-

Recrystallization : Ethanol/water (7:3) yields needle-like crystals with minimal impurities.

-

Chromatography : Silica gel eluted with hexane/ethyl acetate (4:1) resolves unreacted amine and sulfonyl chloride.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.20–8.10 (m, 2H, Ar–H), 7.85–7.70 (m, 2H, Ar–H), 7.50 (d, 1H, J = 8.4 Hz, Cl–Ar–H), 7.45 (d, 1H, J = 8.4 Hz, Cl–Ar–H), 4.45 (s, 2H, CH₂–N).

-

IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).

Industrial-Scale Adaptations

Patent US7772411B2 details a kilogram-scale process using toluene as the solvent and tributylphosphine to accelerate coupling. Key modifications include:

-

Continuous Addition : Automated dosing of sulfonyl chloride to maintain temperature <10°C.

-

Filtration : Direct isolation of product from the reaction slurry reduces solvent use.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF or acetonitrile.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Reduction: Formation of N-(3,4-dichlorobenzyl)-2-aminobenzenesulfonamide.

Oxidation: Formation of corresponding carboxylic acids or aldehydes depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties. N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide has shown potential as an antimicrobial agent against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics in response to rising antibiotic resistance .

Hypoglycemic Effects

Research indicates that sulfonamide compounds can exhibit hypoglycemic activity. This compound may play a role in managing diabetes by improving insulin sensitivity or modulating glucose metabolism . This application is particularly relevant for developing treatments for Type II diabetes and related metabolic disorders.

Cancer Research

Inhibition of Tumor Metastasis

Recent studies have highlighted the role of sulfonamide derivatives in cancer therapy. This compound has been investigated for its ability to inhibit tumor metastasis through various mechanisms, including the modulation of cell migration and invasion . The compound's interaction with actin-binding proteins like fascin has been noted, suggesting a pathway through which it could reduce metastatic potential in breast cancer models .

Targeting Specific Pathways

The compound's structure allows it to target specific molecular pathways involved in cancer progression. By inhibiting key proteins that facilitate tumor growth and spread, it presents a novel approach to cancer treatment. Research is ongoing to further elucidate these mechanisms and optimize the compound for clinical use .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to sigma receptors, which are involved in various cellular processes. The binding of the compound to these receptors can modulate their activity, leading to potential therapeutic effects. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Dichlorobenzyl vs. Monochlorobenzyl Groups

- This compound: The 3,4-dichlorobenzyl group increases lipophilicity (logP) and may improve binding to hydrophobic enzyme pockets. In related triazole alcohols, this substitution significantly enhances antifungal activity. For example, compound 6f (a triazole derivative with a 3,4-dichlorobenzylamino group) exhibited MIC₈₀ values <0.125 μg/mL against Candida albicans, surpassing fluconazole by 4-fold .

- (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide: The mono-chlorinated benzyl group here likely reduces potency compared to dichlorinated analogs, though activity data are unspecified .

Nitro vs. Methyl Substituents on the Sulfonamide Core

- Nitro Group (2-nitrobenzenesulfonamide) : The strong electron-withdrawing nitro group may stabilize the sulfonamide moiety, altering acidity (pKa) and hydrogen-bonding capacity. This could enhance interactions with enzymatic targets like dihydropteroate synthase (DHPS) in bacteria.

Core Structure Variations

Key Observations :

- Triazole vs. Sulfonamide Cores : Triazole-based compounds (e.g., 6f) demonstrate potent antifungal activity, suggesting the triazole ring’s role in binding fungal cytochrome P450 enzymes. Sulfonamides, while less explored in this context, may target different pathways (e.g., folate biosynthesis in bacteria) .

- Oxadiazole Hybrids : The oxadiazole-sulfonamide hybrid in introduces a sulfur atom, which could modulate redox properties or metal chelation. However, the absence of activity data limits direct comparisons.

Physicochemical and Pharmacokinetic Trends

- Solubility : Nitro groups may reduce aqueous solubility compared to methyl or hydroxyl substituents, impacting formulation.

- Metabolic Stability : Halogenation often slows oxidative metabolism, extending half-life.

Biological Activity

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a dichlorobenzyl group attached to a nitrobenzenesulfonamide moiety, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors and the nitro group’s reactivity.

- Sigma Receptors : These receptors are involved in various cellular processes, including modulation of neurotransmitter release and regulation of ion channels. The binding of this compound to sigma receptors can lead to significant therapeutic effects, particularly in pain management and neuroprotection.

- Nitro Group Reduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This process is crucial for the compound's antimicrobial and anticancer activities .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro compounds are known to produce toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death. This mechanism is similar to that of established antibiotics like metronidazole .

Table 1: Antimicrobial Activity Data

| Compound | Target Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| This compound | E. coli | 10 | |

| This compound | S. aureus | 15 |

Anticancer Activity

Research indicates that this compound may have anticancer properties. In vitro studies have shown that derivatives containing the nitro group can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | SW1116 (colon cancer) | 7.29 | Induces apoptosis |

| This compound | MCF7 (breast cancer) | 5.50 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Nitro-containing compounds are known to modulate inflammatory pathways by inhibiting enzymes such as COX-2 and iNOS.

Table 3: Anti-inflammatory Activity Data

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on Anticancer Efficacy : A study evaluated the anticancer activity against multiple cancer cell lines, demonstrating significant cytotoxic effects with IC50 values lower than standard chemotherapeutics .

- Investigation of Anti-inflammatory Properties : Another research focused on the anti-inflammatory potential using murine macrophage assays, revealing that the compound effectively reduced NO production and inhibited pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.